Mono-aldehyde gossypol

Description

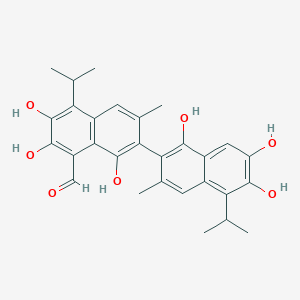

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,8-trihydroxy-6-methyl-4-propan-2-yl-7-(1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)naphthalene-1-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30O7/c1-11(2)20-15-7-13(5)22(25(32)16(15)9-19(31)27(20)34)23-14(6)8-17-21(12(3)4)29(36)26(33)18(10-30)24(17)28(23)35/h7-12,31-36H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONONBUNYLFASFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O)O)O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30O7 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20150697 | |

| Record name | Mono-aldehyde gossypol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20150697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114309-69-2 | |

| Record name | Mono-aldehyde gossypol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114309692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mono-aldehyde gossypol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20150697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Mono Aldehyde Gossypol and Its Analogues

Strategies for Mono-aldehyde Gossypol (B191359) Synthesis

The generation of gossypol derivatives where only one of the two aldehyde functions has been modified, known as nonsymmetrical or mono-aldehyde derivatives, is a key strategy in medicinal chemistry. cyberleninka.runih.gov Early reports on such mono-substituted products appeared as early as 1932, but purposeful synthesis to develop drugs with specific activities, such as antifertility agents, gained traction later. cyberleninka.ru The core challenge lies in the selective reaction of one of the two chemically equivalent aldehyde groups.

The synthesis of mono-aldehyde gossypol relies on achieving regioselectivity, targeting one of the two aldehyde groups on the symmetrical gossypol molecule. A primary strategy involves controlling reaction conditions to favor mono-substitution over the formation of the symmetrical bis-derivative.

One effective method is the use of a high dilution technique . cyberleninka.ru By adding a solution of the reacting amine to a highly diluted and cooled solution of gossypol, the probability of a single gossypol molecule reacting with two amine molecules is reduced. cyberleninka.ru This kinetic control helps to increase the yield of the mono-substituted product. The exothermic nature of Schiff base formation necessitates cooling to manage the reaction rate. cyberleninka.ru

Another approach is the partial hydrolysis of symmetrical bis-Schiff bases . cyberleninka.ru In this method, a di-substituted gossypol derivative is first synthesized and then subjected to controlled hydrolysis conditions to selectively cleave one of the substituted groups, yielding the mono-aldehyde derivative. For example, enantiomeric gossypol half-Schiff bases have been synthesized from their corresponding bis-analogues with yields ranging from 13-51%. cyberleninka.ru

Solid-state reactions have also been explored. The crystal packing of gossypol can create an environment where one of the aldehyde groups is more sterically accessible than the other, allowing for selective modification. cyberleninka.ru

The aldehyde groups of gossypol are highly reactive and can participate in a variety of chemical transformations, which can be exploited for the synthesis of mono-aldehyde derivatives and other analogues. inlibrary.uz These reactions are central to modifying the molecule's properties.

Schiff Base Formation: The most common reaction involves the condensation of the aldehyde groups with primary amines to form Schiff bases (imines). inlibrary.uzgeniusjournals.org This reaction is widely used to create a diverse library of derivatives with varied biological activities. inlibrary.uz The resulting imine can exist in equilibrium with an enamine tautomer, a phenomenon that is influenced by the solvent and the nature of the amine substituent. cyberleninka.rursc.org

Reduction to Alcohols: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride (B1222165) (NaBH₄), converting gossypol into gossypol diol. inlibrary.uz Selective mono-reduction would theoretically yield a mono-aldehyde-mono-alcohol derivative.

Oxidation to Carboxylic Acids: Oxidation of the aldehyde groups using agents such as potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide (H₂O₂) can form carboxylic acids. inlibrary.uz Laccase enzymes have also been shown to catalyze the oxidation and intramolecular cyclization of gossypol's aldehyde groups, which can significantly decrease its toxicity. frontiersin.orgfrontiersin.org This enzymatic pathway represents a novel detoxification strategy. frontiersin.org

Condensation Reactions: Gossypol can undergo condensation reactions with compounds containing active methylene (B1212753) groups or other nucleophiles. For instance, it condenses with ethyl acetoacetate (B1235776) and diethyl malonate in the presence of piperidine (B6355638) to form α-pyrone structures, a reaction characteristic of ortho-hydroxy aldehydes. ias.ac.in

The reactivity of the aldehyde groups is influenced by the neighboring hydroxyl groups at the C7 and C7' positions, which are critical for both biological activity and the chemical behavior of the molecule. The interaction between the aldehyde and the peri-hydroxyl group at the C1 position also complicates the chemistry at the C8 position. researchgate.netresearchgate.net

The synthesis of gossypol mono-Schiff bases (or half-Schiff bases) is a primary route to nonsymmetrical derivatives. These compounds retain one reactive aldehyde group, which is considered important for certain biological effects, while modifying the other. cyberleninka.ru

The synthesis can be achieved by reacting gossypol with a sub-stoichiometric amount of a primary amine. For example, reacting gossypol with non-volatile liquid and solid amines using a high dilution technique in a suitable solvent like chloroform (B151607) allows for the isolation of mono-Schiff bases. cyberleninka.ru The low solubility of these half-Schiff bases at cold temperatures (-15 °C) facilitates their precipitation and subsequent purification by silica (B1680970) gel chromatography. cyberleninka.ru

The stability and structure of the resulting mono-Schiff base are complex. The non-substituted portion of the molecule typically exists as an aldehyde, but can convert to a lactol tautomer in solvents like DMSO-d6. cyberleninka.ru The substituted portion can exist as either a "classical" imine or an enamine tautomer, depending on the amine used and the solvent. cyberleninka.ru For instance, the half-Schiff base of gossypol with 4-aminoantipyrine (B1666024) was observed to exist as an imine in CDCl3, while other derivatives predominantly show an enamine structure. cyberleninka.ru

| Reactant | Method | Product | Yield | Reference |

| Gossypol + Chiral Aminoesters | Partial hydrolysis of bis-analogue | Enantiomeric gossypol half-Schiff bases | 13-51% | cyberleninka.ru |

| Gossypol + Non-volatile amines | High dilution technique | Gossypol half-Schiff bases | High | cyberleninka.ru |

| Gossypol + L-lysine methyl ester (1:3.7 ratio) | Condensation | Gossypol L-lysine methyl ester 1:1 product | 53% | cyberleninka.ru |

Synthesis of Structurally Related Gossypol Derivatives with Modified Aldehyde Moieties

Beyond creating this compound itself, research has focused on synthesizing analogues where the aldehyde functional groups are completely removed or replaced, aiming to explore the structural requirements for biological activity.

The reaction of gossypol with substituted anilines is a common derivatization strategy. The use of ortho-substituted anilines, such as o-methylaniline and o-hydroxyaniline, has been specifically investigated for the synthesis of gossypol mono-aldehyde derivatives. researchgate.net These reactions lead to nonsymmetrical Schiff bases whose structures have been confirmed using IR spectroscopy. researchgate.netunsw.edu.au The presence of a substituent at the ortho position of the aniline (B41778) ring can influence the stereochemistry and stability of the resulting imine/enamine tautomers. The condensation of gossypol-dianil with reagents like ethyl acetoacetate demonstrates that the anilino groups can be readily displaced, allowing gossypol to participate in further reactions characteristic of its ortho-hydroxyaldehyde structure. ias.ac.in

1,1′-Dideoxygossypol is an important analogue in which the hydroxyl groups at the 1 and 1' positions are removed. While not a direct modification of the aldehyde, its synthesis involves a multi-step process starting from gossypol that showcases advanced strategies in selective protection and deprotection, which are relevant to complex derivatizations. acs.orgnih.gov

A practical and scalable nine-step synthesis for 1,1′-dideoxygossypol has been developed with a total yield of over 40%. acs.orgacs.org This route is significantly more efficient than previously reported total synthesis methods. nih.gov The key steps in this strategy are:

Protection: Gossypol is first converted to gossypol acetate (B1210297) (1), which is then treated with aqueous NaOH to form apogossypol (B560662) (2). Apogossypol is subsequently fully acetylated to yield hexaacetyl apogossypol (9). acs.orgnih.gov

Regioselective Deacetylation: A crucial step involves the selective deacetylation of hexaacetyl apogossypol under controlled conditions. This regioselective deprotection of the phenolic hydroxyl groups is a cornerstone of the synthesis. acs.orgnih.gov

Reductive Removal: The final key transformation is the reductive removal of the remaining hydroxyl groups to yield the target 1,1′-dideoxygossypol (3). acs.org

The yields for the individual steps in this protection-deprotection strategy are consistently high, often over 85%. nih.gov This synthetic pathway allows for the production of significant quantities of dideoxygossypol, facilitating further study of its properties. acs.org

| Starting Material | Key Steps | Product | Overall Yield | Reference |

| Gossypol | 9-step protection-deprotection strategy, including regioselective deacetylation and reductive hydroxyl removal. | 1,1′-Dideoxygossypol | >40% | acs.orgnih.govacs.org |

Advancements in Synthetic Yield and Efficiency

The development of efficient synthetic routes to this compound and its analogues is driven by the need to produce these compounds for further study and potential applications. Research has focused on improving reaction yields, reducing the number of steps, and achieving greater control over regioselectivity. Key advancements have been made through the strategic use of protecting groups, the optimization of reaction conditions, and the application of modern catalytic systems.

One significant challenge in the synthesis of this compound is the selective modification of one of the two identical aldehyde groups on the gossypol scaffold. The symmetrical nature of gossypol often leads to the formation of bis-substituted products. cyberleninka.ru Early methods for creating unsymmetrical derivatives often involved the partial hydrolysis of di-substituted compounds, which typically resulted in low to moderate yields. For instance, the synthesis of enantiomeric gossypol half-Schiff bases with chiral aminoesters via partial hydrolysis of the corresponding bis-analogues yielded the target mono-substituted products in a range of 13-51%. cyberleninka.ru

The introduction of the aldehyde group itself has been a subject of optimization. Attempts to formylate the binaphthyl core of gossypol analogues have faced challenges with regioselectivity. The Vilsmeier-Haack formylation of a protected apogossypol derivative was reported to be unsuccessful, while treatment with dichloromethyl methyl ether and tin(IV) chloride (SnCl₄) afforded a monoaldehyde in 60% yield. lookchem.com An alternative approach using metalation with t-butyllithium followed by quenching with dimethylformamide (DMF) resulted in a different isomeric monoaldehyde, but only in a 10% yield. lookchem.com

Catalysis has also played a crucial role in improving the efficiency of synthesizing the core structure of gossypol analogues. The atroposelective synthesis of the gossypol binaphthyl backbone, a key challenge due to the steric hindrance around the axial bond, has been addressed using advanced catalytic systems. mdpi.com For example, a Palladium-BaryPhos-catalyzed Suzuki-Miyaura cross-coupling reaction has been shown to be highly effective for constructing sterically hindered biaryl compounds, providing a pathway to the gossypol core with excellent yields and enantioselectivities. mdpi.com

Furthermore, direct and simplified methods for creating mono-aldehyde derivatives have been developed. The reaction of gossypol with o-substituted anilines has been shown to produce gossypol mono-aldehyde Schiff bases in high yields under mild reaction conditions with a simple experimental procedure. researchgate.net This demonstrates a move towards more atom-economical and efficient synthetic protocols.

The table below summarizes key findings from various studies on the synthesis of this compound and its analogues, highlighting the reaction conditions and reported yields.

Interactive Data Table: Synthetic Yields for this compound and Analogues

| Target Compound/Analogue | Synthetic Method | Key Reagents/Catalysts | Yield (%) | Reference |

| Gossypol half-Schiff bases | Partial hydrolysis of bis-analogues | Chiral aminoesters | 13-51% | cyberleninka.ru |

| 1,1′-Dideoxygossypol (9-step) | Protection-deprotection strategy | Ac₂O, DMAP, BBr₃ | >40% (overall) | acs.orgacs.org |

| Monoaldehyde of Apogossypol Analogue | Regioselective Formylation | Cl₂CHOCH₃ / SnCl₄ | 60% | lookchem.com |

| Isomeric Monoaldehyde of Apogossypol Analogue | Metalation-Formylation | t-BuLi / DMF | 10% | lookchem.com |

| Gossypol Mono-aldehyde Schiff Bases | Condensation | o-substituted anilines | High | researchgate.net |

Structural Elucidation and Characterization Techniques in Mono Aldehyde Gossypol Research

Spectroscopic Methods for Structure Determination

Spectroscopy is a cornerstone of chemical analysis, and several spectroscopic techniques are indispensable in the study of mono-aldehyde gossypol (B191359).

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of mono-aldehyde gossypol, IR spectroscopy is crucial for confirming the presence of key structural features. The IR spectrum of an aldehyde is characterized by a distinctive C=O stretching vibration. For aliphatic aldehydes, this absorption band typically appears in the range of 1740-1720 cm⁻¹. orgchemboulder.com However, conjugation with a carbon-carbon double bond or an aromatic ring, as is the case in this compound, shifts this absorption to a lower frequency, generally between 1710-1685 cm⁻¹. orgchemboulder.comspcmc.ac.in

Another diagnostic feature for aldehydes is the C-H stretching vibration of the aldehyde group, which typically appears as a pair of bands in the region of 2850-2700 cm⁻¹. spcmc.ac.in The presence of a band around 2720 cm⁻¹ is particularly indicative of an aldehyde. orgchemboulder.com Furthermore, intramolecular hydrogen bonding, such as that which can occur in gossypol derivatives, can shift the C=O stretching absorption to even lower wavenumbers. spcmc.ac.in For instance, the IR spectra of gossypol and its derivatives have been used to confirm the presence of carbonyl groups and to study tautomeric forms. acs.orgresearchgate.net The analysis of gossypol derivatives by IR spectroscopy helps in confirming the modification of the aldehyde groups. nih.gov

Table 1: Characteristic IR Absorption Frequencies for Aldehydes

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Notes |

| Aldehyde C=O | Stretch | 1740-1720 | For saturated aliphatic aldehydes. orgchemboulder.com |

| Aldehyde C=O | Stretch | 1710-1685 | For α,β-unsaturated and aromatic aldehydes. orgchemboulder.comspcmc.ac.in |

| Aldehyde C-H | Stretch | 2850-2700 | Often appears as a pair of bands. spcmc.ac.in |

| Aldehyde C-H | Bend | 1400-1380 | Medium to weak intensity. spcmc.ac.in |

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are vital in the analysis of this compound.

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms (protons) in a molecule. For this compound, a key diagnostic signal is the resonance of the aldehyde proton, which typically appears in the downfield region of the spectrum, between δ 9.8 and 10.2 ppm. The presence of this signal confirms that at least one aldehyde group is present. The integration of this signal can also help to quantify the number of aldehyde protons. The complex aromatic region of the ¹H NMR spectrum provides information on the substitution pattern of the naphthalene (B1677914) rings.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The carbon atom of the aldehyde group in this compound gives a characteristic signal in the downfield region of the ¹³C NMR spectrum. Comparative analysis with related compounds, such as gossypol and its derivatives, can reveal shifts in the positions of carbon signals, confirming structural modifications. For example, the study of gossypol derivatives by ¹H NMR has been used to investigate their tautomeric forms in different solvents. mdpi.comresearchgate.net

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for Aldehydic Groups

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Notes |

| ¹H | Aldehyde (-CHO) | 9.8 - 10.2 | Distinctive downfield signal. |

| ¹³C | Aldehyde (C=O) | 190 - 200 | Characteristic signal for the aldehyde carbonyl carbon. |

Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of UV or visible light by a compound, which provides information about the electronic transitions within the molecule. The extensive conjugated system of aromatic rings and carbonyl groups in this compound results in characteristic absorption bands in the UV-Vis spectrum.

The position and intensity of the absorption maxima (λmax) are sensitive to the extent of conjugation and the solvent used. mdpi.comresearchgate.net For gossypol and its derivatives, UV-Vis spectra typically show multiple absorption bands. mdpi.com For example, gossypol in chloroform (B151607) exhibits absorption maxima at specific wavelengths that can be monitored over time to assess stability. mdpi.com Changes in the UV-Vis spectrum, such as shifts in λmax or changes in molar absorptivity, can indicate structural modifications or tautomeric equilibria. mdpi.comresearchgate.net The UV-Vis spectrum of gossypol in different solvents like methanol (B129727) and DMSO shows variations in absorption bands, reflecting the presence of different tautomeric forms such as aldehyde, lactol, and ketol forms. mdpi.com

Table 3: Example of UV-Vis Absorption Maxima for Gossypol in Different Solvents

| Solvent | λmax (nm) |

| Chloroform | 376, 289, 236 mdpi.com |

| Methanol | 376, 289, 236 (initially) mdpi.com |

| DMSO | 380, 347, 268 mdpi.com |

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound. In the analysis of this compound, MS provides a precise measurement of the molecular ion, which confirms the compound's molecular formula. acs.org

High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the mass with very high accuracy, allowing for the unambiguous determination of the elemental composition. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. The way the molecule breaks apart upon ionization can give clues about the connectivity of its atoms and the presence of specific functional groups. For instance, the mass spectra of gossypol and its derivatives often show fragments resulting from the loss of water and methyl groups. acs.org

Advanced Chromatographic-Spectroscopic Coupling Techniques

To analyze complex mixtures or to purify and identify compounds with high sensitivity and specificity, chromatographic techniques are often coupled with spectroscopic detectors.

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that is frequently used in the analysis of gossypol and its derivatives. nih.gov When coupled with a UV-Vis detector (HPLC-UV) or a mass spectrometer (HPLC-MS), it allows for the separation of individual components from a mixture and their subsequent identification. mdpi.com HPLC-MS is particularly powerful for the analysis of complex biological samples or reaction mixtures, as it combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. mdpi.com For instance, HPLC-QTOF-MS (Quadrupole Time-of-Flight) has been used to study the fragmentation pathways of gossypol, providing detailed structural information. mdpi.com

Biological Activities and Molecular Mechanisms of Mono Aldehyde Gossypol

Antineoplastic Activity Research

The anticancer effects of mono-aldehyde gossypol (B191359) are multifaceted, involving the modulation of programmed cell death (apoptosis), interference with the cell division cycle, and epigenetic alterations.

Modulation of Apoptosis Pathways

A primary mechanism through which mono-aldehyde gossypol exerts its anticancer effects is the induction of apoptosis, a form of programmed cell death essential for tissue homeostasis and the elimination of damaged cells.

This compound functions as a BH3 mimetic, a class of small molecules that mimic the action of the BH3-only subgroup of Bcl-2 family proteins. These endogenous proteins are crucial initiators of apoptosis. Gossypol binds with high affinity to the BH3-binding groove of anti-apoptotic Bcl-2 family members, such as Bcl-2, Bcl-xL, and Mcl-1. nih.govoncotarget.com This binding antagonizes their pro-survival function, which is to sequester pro-apoptotic proteins like Bax and Bak. By disrupting the interaction between anti-apoptotic and pro-apoptotic members of the Bcl-2 family, gossypol effectively neutralizes the cell's defense against apoptosis, thereby lowering the threshold for cell death. oncotarget.commdpi.com This action allows for the activation of the downstream apoptotic cascade. The reactive aldehyde groups of the gossypol molecule are considered to be a key factor in its cytotoxicity. researchgate.net

The induction of apoptosis by this compound is heavily reliant on the mitochondrial or intrinsic pathway. By inhibiting anti-apoptotic Bcl-2 proteins, gossypol facilitates the activation and oligomerization of pro-apoptotic proteins Bax and Bak at the outer mitochondrial membrane. nih.gov This leads to mitochondrial outer membrane permeabilization (MOMP), a critical point of no return in the apoptotic process. nih.gov

Following MOMP, cytochrome c is released from the mitochondrial intermembrane space into the cytosol. nih.gov In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the assembly of the apoptosome. This complex then recruits and activates pro-caspase-9, the initiator caspase of the mitochondrial pathway. nih.govnih.gov Activated caspase-9 proceeds to cleave and activate effector caspases, such as caspase-3 and caspase-7. nih.govnih.gov These effector caspases are the executioners of apoptosis, responsible for cleaving a multitude of cellular substrates, which results in the characteristic morphological and biochemical hallmarks of apoptotic cell death. nih.gov Studies have confirmed that treatment with this compound leads to a significant increase in the activity of both caspase-9 and caspase-3. oncotarget.comnih.gov The aldehyde group of gossypol has been identified as a critical factor for inducing this mitochondrial apoptosis. oncotarget.comnih.gov

Table 1: Research Findings on Caspase Activation by this compound

| Cell Line | Observation | Implication |

| Male Germline Stem Cells | Increased Caspase-9 and Caspase-3 activity. | Confirms involvement of the mitochondrial apoptosis pathway. oncotarget.comnih.gov |

| HT-29 Human Carcinoma Cells | Activation of caspase-3, -6, -7, -8, and -9. | Suggests broad caspase activation involving both mitochondrial and death receptor pathways. nih.gov |

| Chronic Lymphocytic Leukemia (CLL) Cells | Gossypol treatment leads to apoptosis. | Demonstrates susceptibility of hematological malignancies. nih.gov |

This table is interactive. Click on the headers to sort the data.

A defining characteristic of apoptosis is the systematic degradation of chromosomal DNA. This compound has been demonstrated to induce this phenomenon. The process is primarily carried out by a caspase-activated DNase (CAD), also known as DNA fragmentation factor 40 kDa (DFF40). wikipedia.orgresearchgate.net In healthy cells, CAD is kept inactive by its inhibitor, ICAD (Inhibitor of Caspase-Activated DNase) or DFF45. wikipedia.org During apoptosis, activated caspase-3 cleaves ICAD, liberating CAD to enter the nucleus. wikipedia.orgresearchgate.net

Once active, CAD cleaves the DNA in the vulnerable linker regions between nucleosomes, generating DNA fragments in multiples of approximately 180-200 base pairs. wikipedia.org This results in a characteristic "ladder" pattern when the DNA is analyzed by agarose (B213101) gel electrophoresis. researchgate.net Research has shown that gossypol treatment of various cell types, including rat spermatocytes and human prostate cancer cells, leads to this distinct DNA laddering. researchgate.netnih.gov In human glioblastoma cells, which are often resistant to nuclear fragmentation, gossypol has been shown to specifically promote DFF40/CAD-dependent nuclear disassembly, pushing the cells past the point-of-no-return for apoptosis. nih.gov This induction of DNA fragmentation is a crucial final step in the execution of the apoptotic program initiated by this compound.

Cell Cycle Regulation Interference

In addition to inducing apoptosis, this compound can interfere with the normal progression of the cell cycle, a key process regulating cell proliferation. Uncontrolled cell cycle progression is a hallmark of cancer.

Research on HT-29 human colon carcinoma cells has shown that gossypol can induce cell cycle arrest in the G0/G1 phase. nih.gov This arrest prevents cells from entering the S phase, where DNA replication occurs, thereby halting proliferation. The mechanism underlying this G0/G1 arrest involves the modulation of key cell cycle regulatory proteins. Specifically, gossypol treatment was found to cause an up-regulation of p21 (also known as cyclin-dependent kinase inhibitor 1) and a down-regulation of Cyclin D1. nih.gov

The p21 protein is a potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK4, which are essential for the G1/S transition. By increasing p21 levels, gossypol effectively puts a brake on the cell cycle machinery. Concurrently, the down-regulation of Cyclin D1, a key regulatory partner for CDK4/6 in the G1 phase, further contributes to the cell cycle arrest. It is important to note that the effect of gossypol on the cell cycle can be cell-type dependent, as one study on male germline stem cells found no significant impact on the cell cycle. nih.gov

Table 2: Effects of this compound on Cell Cycle Regulators in HT-29 Cells

| Regulatory Protein | Effect of Gossypol Treatment | Consequence |

| p21 | Up-regulation | Inhibition of CDKs, leading to G0/G1 arrest. nih.gov |

| Cyclin D1 | Down-regulation | Reduced CDK4/6 activity, contributing to G0/G1 arrest. nih.gov |

This table is interactive. Click on the headers to sort the data.

Epigenetic Modulatory Effects

Emerging research has identified that this compound can also exert its antineoplastic effects through epigenetic modulation, specifically by acting as a histone deacetylase (HDAC) inhibitor. HDACs are a class of enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure that generally represses gene transcription.

A recent study has classified gossypol as a pan-HDAC inhibitor, demonstrating its ability to inhibit class I, II, and IV HDACs. nih.gov By inhibiting these enzymes, gossypol prevents the removal of acetyl groups, leading to the hyperacetylation of histones, such as histone H3. nih.gov This hyperacetylation results in a more relaxed chromatin state, making DNA more accessible for transcription factors and potentially leading to the re-expression of silenced tumor suppressor genes. This activity represents a distinct and significant mechanism of gossypol's anticancer action, operating at the level of gene expression regulation.

Histone Deacetylase (HDAC) Inhibition

Recent investigations have identified this compound as a potent inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from histone proteins, HDACs lead to a more compact chromatin structure, repressing gene transcription. Inhibition of HDACs can restore the expression of tumor suppressor genes, making it a key target in oncology.

In vitro studies have demonstrated that gossypol functions as a pan-HDAC inhibitor, targeting class I, II, and IV HDACs. nih.gov Computational in silico docking analyses and subsequent in vitro assays confirmed that gossypol interacts with the catalytic center of these HDAC enzymes. nih.gov This inhibition leads to the hyperacetylation of histone proteins, such as histone H3, which alters chromatin structure and reactivates the expression of silenced genes. nih.gov This epigenetic modulation is a significant mechanism contributing to gossypol's anticancer effects. nih.gov

Inhibition of Cellular Proliferation in Preclinical Models

This compound has demonstrated significant antiproliferative effects across a range of human cancer cell lines in preclinical studies. nih.gov The inhibition of cell growth is consistently shown to be both dose- and time-dependent. The primary mechanism for this activity is the induction of apoptosis, or programmed cell death, often mediated through the activation of caspases. nih.gov

Research has documented these effects in various cancer types:

Hepatocellular Carcinoma: In HepG2 and Hep3B cell lines, gossypol treatment (5–50 µM) for up to 96 hours resulted in a marked decrease in cell viability and proliferation. nih.gov

Colon Carcinoma: Similar reductions in proliferation were observed in HCT-116 and HT-29 colon cancer cells under the same conditions. nih.gov

Prostate Cancer: In MAT-LyLu and MLL metastatic prostate cancer cells, gossypol significantly reduced cell viability in a dose-dependent manner (from 1 to 100 µM) after 24 hours. iiarjournals.orgnih.gov

Cervical Cancer: Treatment of HeLa and SiHa cells with up to 10 µM of gossypol for 48 hours strongly inhibited cell growth. nih.gov

Lung Cancer: Gossypol was found to inhibit cell proliferation in non-small cell lung cancer (NSCLC) cell lines (H1975) at concentrations up to 20 µM over 24 hours. nih.gov

| Cancer Type | Cell Line(s) | Concentration Range | Duration | Observed Effect | Citation |

|---|---|---|---|---|---|

| Hepatocellular Carcinoma | HepG2, Hep3B | 5–50 µM | Up to 96 hours | Prominent reduction in cellular viability and proliferation. | nih.gov |

| Colon Carcinoma | HCT-116, HT-29 | 5–50 µM | Up to 96 hours | Prominent reduction in cellular viability and proliferation. | nih.gov |

| Prostate Cancer | MAT-LyLu, MLL | 1–100 µM | 24 hours | Dose-dependent inhibition of cell viability. | iiarjournals.orgnih.gov |

| Cervical Cancer | HeLa, SiHa | Up to 10 µM | 48 hours | Strong inhibitory effect on cell growth. | nih.gov |

| Non-Small Cell Lung Cancer | H1975 | Up to 20 µM | 24 hours | Inhibition of cell proliferation. | nih.gov |

Antimetastatic Research Directions

A critical area of cancer research is the prevention of metastasis, the spread of cancer cells to distant organs. This compound has shown potential as an antimetastatic agent by inhibiting cancer cell migration and invasion, key steps in the metastatic cascade. nih.govresearchgate.net

Studies in various cancer models have begun to elucidate the molecular pathways involved:

Prostate Cancer: In metastatic prostate cancer cells (MAT-LyLu and MLL), gossypol treatment significantly inhibited cell migration and invasion. iiarjournals.orgnih.gov This effect was linked to the up-regulation of the metastasis suppressor gene nm23-H1. iiarjournals.orgnih.gov

Colon Cancer: Gossypol was found to significantly reduce the invasion, migration, and adhesion of colon cancer cells (DLD-1 and COLO 205). nih.gov The mechanism involves the suppression of the Focal Adhesion Kinase (FAK) signaling pathway and the reversal of the epithelial-mesenchymal transition (EMT), a process by which cancer cells gain migratory and invasive properties. nih.gov

Cervical and Lung Cancer: Similar inhibitory effects on migration and invasion have been observed in cervical (HeLa, SiHa) and lung (A549, H1299) cancer cells, also implicating the FAK pathway and reversal of TGF-β1-induced EMT as key mechanisms. nih.govresearchgate.net

Antioxidant Mechanisms

The chemical structure of this compound, a polyphenolic compound, suggests inherent antioxidant capabilities. scholarsresearchlibrary.com This activity is generally attributed to the ability of its phenolic hydroxyl groups to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS).

Free Radical Scavenging Capabilities

As a phenolic aldehyde, gossypol possesses the structural features necessary for free radical scavenging. oncotarget.com The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay is a common method used to evaluate the radical scavenging activity of compounds. mdpi.comresearchgate.net In this assay, an antioxidant compound donates an electron to the stable DPPH radical, neutralizing it and causing a measurable decrease in absorbance. mdpi.com While gossypol is recognized for its antioxidant properties, its activity can be complex, involving both pro-oxidant and antioxidant characteristics depending on the cellular environment. scholarsresearchlibrary.com

Oxidative Stress Response Modulation

Paradoxically, in the context of cancer therapy, gossypol's efficacy is also linked to its ability to induce oxidative stress within tumor cells. The aldehyde group is critical to this pro-oxidant mechanism. oncotarget.com

Research in male germline stem cells demonstrated that gossypol treatment leads to an increase in intracellular hydrogen peroxide (H₂O₂). oncotarget.com This accumulation of ROS results in mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential and ATP concentration. oncotarget.com The excessive oxidative stress ultimately triggers the mitochondrial pathway of apoptosis, contributing to the death of the cancer cell. oncotarget.com This suggests that gossypol modulates the oxidative stress response differently in cancerous versus normal cells, a crucial aspect of its therapeutic potential.

Anti-inflammatory Investigations

Studies have shown that gossypol can suppress key inflammatory pathways. In several human cancer cell lines, gossypol was found to inhibit the NF-κB signaling pathway. nih.gov This pathway is a central regulator of inflammation, and its inhibition prevents the expression of numerous pro-inflammatory genes. For example, gossypol was shown to block the TNF-α-stimulated expression of ICAM-1, an adhesion molecule involved in inflammatory responses. nih.gov Furthermore, in chondrocytes, gossypol down-regulated the expression of multiple inflammatory mediators, including TNF-α, toll-like receptor 4 (TLR4), and interleukin-6 (IL-6), highlighting its potential to broadly attenuate inflammatory processes. nih.gov

Antiviral Properties and Mechanisms

This compound, a naturally occurring polyphenolic aldehyde derived from the cotton plant (Gossypium spp.), has demonstrated significant antiviral activities against a range of viruses. researchgate.netresearchgate.netmdpi.com Its mechanisms of action are multifaceted, primarily involving the inhibition of viral entry and replication. Research has shown that gossypol can act as a pan-coronavirus inhibitor by targeting the highly conserved RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral RNA synthesis. nih.gov

Cryo-electron microscopy studies have revealed that gossypol binds to the active cavity of the SARS-CoV-2 RdRp, thereby preventing the binding of the primer-template duplex and effectively halting polymerase activity. nih.gov This mechanism is not limited to SARS-CoV-2, as the structure and function of RdRp are conserved across many ssRNA viruses, suggesting a broad-spectrum antiviral potential. nih.gov The antiviral efficacy of gossypol has been observed against various coronaviruses, including SARS-CoV-2 and its variants of concern, in both in vitro and in vivo models. nih.gov

Further studies have indicated that gossypol and its derivatives can interfere with the viral life cycle at different stages. nih.gov For some viruses, it has been suggested that gossypol can directly interact with viral envelope proteins, thereby inhibiting the attachment and entry of the virus into host cells. researchgate.net This broad range of antiviral activity has led to the development of several antiviral drugs based on gossypol and its derivatives. researchgate.net

Table 1: Antiviral Activity of this compound Against Various Viruses

| Virus Family | Specific Virus | Mechanism of Action |

|---|---|---|

| Coronaviridae | SARS-CoV-2 and its variants | Inhibition of RNA-dependent RNA polymerase (RdRp) nih.gov |

| Flaviviridae | Zika Virus (ZIKV) | Inhibition of viral entry by binding to the E protein researchgate.net |

| Flaviviridae | Dengue Virus (DENV) | Efficacy against all four serotypes in vitro researchgate.net |

Antimicrobial and Antiparasitic Efficacy

This compound exhibits notable antimicrobial and antiparasitic properties. researchgate.netmdpi.com Its antibacterial activity is particularly effective against Gram-positive bacteria. nih.govfrontiersin.org Studies have shown that gossypol acetate (B1210297) can inhibit the growth of bacteria such as Bacillus subtilis and both methicillin-sensitive (Staphylococcus aureus) and methicillin-resistant Staphylococcus aureus (MRSA). nih.govfrontiersin.org

The primary mechanism of its antibacterial action involves the disruption of bacterial cell division. nih.govfrontiersin.org Gossypol has been found to interfere with the assembly of the FtsZ ring, a crucial component of the bacterial cell division machinery. nih.govfrontiersin.org It achieves this by inhibiting the GTPase activity of FtsZ and enhancing its polymerization, which ultimately blocks cell division. nih.govfrontiersin.org While its efficacy against Gram-negative bacteria is limited by the outer membrane, this can be overcome by using an outer membrane permeabilizer. nih.govfrontiersin.org

In addition to its antibacterial effects, gossypol has demonstrated activity against various parasites. researchgate.netmdpi.com Research has also explored its efficacy against Helicobacter pylori, a bacterium associated with gastric ulcers. Gossypol was found to have a bacteriostatic effect against multiple clinical strains of H. pylori and also inhibited the activity of urease, an enzyme critical for the bacterium's survival in the acidic environment of the stomach. mdpi.com

Table 2: Antimicrobial Spectrum of this compound

| Organism Type | Species | Observed Effect |

|---|---|---|

| Gram-positive Bacteria | Bacillus subtilis | Growth inhibition frontiersin.org |

| Gram-positive Bacteria | Staphylococcus aureus (MSSA & MRSA) | Growth inhibition nih.govfrontiersin.org |

| Gram-negative Bacteria | Escherichia coli | Growth inhibition in the presence of a permeabilizer frontiersin.org |

| Bacteria | Helicobacter pylori | Bacteriostatic action and urease inhibition mdpi.com |

Reproductive System Interactions and Spermatogenesis Modulation

This compound is well-documented for its significant interactions with the male reproductive system, leading to antifertility effects by impairing spermatogenesis and sperm function. nih.govresearchgate.netnih.govnih.gov These effects are largely attributed to its direct impact on sperm cells and their maturation processes. scholarsresearchlibrary.com

Gossypol exerts its influence by inhibiting several key enzymes within spermatozoa that are crucial for energy metabolism and motility. nih.govnih.gov It has been shown to inhibit testicular ATPase and spermatozoal acrosin. scholarsresearchlibrary.com Furthermore, it acts as an inhibitor of pyruvate (B1213749) dehydrogenase and ATPase activities within the mitochondria of sperm cells. nih.gov The inhibition of these enzymes disrupts the metabolic pathways necessary for sperm function. The chemical interaction between gossypol and these macromolecules is thought to occur through the formation of Schiff bases and hydrophobic interactions. nih.gov

A significant aspect of gossypol's impact on sperm is its ability to act as an uncoupler of oxidative phosphorylation in the mitochondria. nih.gov This uncoupling action disrupts the normal process of ATP synthesis. While low concentrations of gossypol may initially stimulate the respiratory rate of spermatozoa, higher concentrations lead to inhibition. nih.gov This uncoupling of the respiratory chain from oxidative phosphorylation is a key factor in the observed reduction in sperm motility. nih.gov Studies have shown that mitochondrial uncouplers can significantly decrease the progressive motility of sperm. biorxiv.orgresearchgate.net

The uncoupling of oxidative phosphorylation directly leads to a reduction in mitochondrial ATP production. nih.gov Gossypol has been shown to block the production and utilization of ATP in sperm. nih.govresearchgate.netscielo.br This interference with the primary energy currency of the cell has profound effects on sperm motility, which is a highly energy-dependent process. researchgate.net Research has demonstrated a decrease in intracellular ATP concentration in cells treated with gossypol, confirming its impact on mitochondrial function. nih.gov However, some studies suggest that sperm can rely on glycolysis for ATP production when mitochondrial function is impaired, indicating a complex interplay of energy pathways. biorxiv.orgresearchgate.net

Gossypol induces significant structural and functional changes in the cellular organelles of reproductive cells, particularly in spermatozoa and their precursor cells. nih.govresearchgate.net The mitochondria are a primary target, with gossypol causing specific damage to the mitochondrial sheath in the sperm tail. researchgate.netnih.govresearchgate.net This damage is a key contributor to the loss of sperm motility. researchgate.net

In male germline stem cells, the aldehyde group of gossypol has been identified as the cause of mitochondrial dysfunction, leading to a decrease in mitochondrial membrane potential. nih.gov This dysfunction can trigger apoptosis, or programmed cell death, in these cells. nih.gov Furthermore, gossypol has been observed to cause damage to the germinal epithelium of the testes. researchgate.netresearchgate.net In granulosa cells of the ovary, gossypol can alter the expression of genes involved in the mitotic cell cycle and chromosome organization. nih.gov

Table 3: Summary of this compound's Effects on the Reproductive System

| Area of Impact | Specific Effect | Molecular Mechanism |

|---|---|---|

| Spermatozoal Enzymes | Inhibition of ATPase and pyruvate dehydrogenase nih.gov | Schiff base formation and hydrophobic interactions nih.gov |

| Mitochondrial Function | Uncoupling of oxidative phosphorylation nih.gov | Disruption of the proton gradient across the inner mitochondrial membrane |

| Energy Production | Interference with ATP synthesis and utilization nih.govresearchgate.net | Blockage of mitochondrial energy metabolism scielo.br |

| Cellular Organelles | Damage to sperm mitochondrial sheath researchgate.netresearchgate.net | Induction of mitochondrial dysfunction and apoptosis nih.gov |

Impact on Gene Expression in Reproductive Cells

Research into the molecular impact of gossypol on reproductive cells has revealed significant alterations in gene expression, which are fundamental to its effects on fertility. While most studies focus on gossypol, which has two aldehyde groups, the insights gained are crucial for understanding the role of the aldehyde functional group, a key feature of this compound.

In male germline stem cells, the aldehyde group of gossypol is identified as the primary driver of cytotoxicity. nih.gov Studies using gossypol derivatives where the aldehyde groups are removed, such as Apogossypolone (ApoG2), show that without this group, the compound does not trigger the same level of reactive oxygen species (ROS) or mitochondrial apoptosis signaling pathways. nih.gov This highlights the aldehyde moiety's critical role in the molecular mechanism of gossypol's reproductive toxicity.

In female reproductive cells, gossypol exposure leads to widespread changes in gene expression. A study on swine granulosa cells (GCs) identified numerous differentially expressed genes (DEGs) after treatment with gossypol. nih.govnih.gov These genes are involved in critical cellular processes, including the mitotic cell cycle and chromosome organization. nih.govnih.gov

Key findings from this research include:

Pathway Disruption : At different concentrations, gossypol affects distinct cellular pathways. Lower concentrations primarily impact oocyte meiosis and maturation, while higher concentrations significantly alter pathways like PI3K-Akt signaling, cell cycle regulation, and focal adhesion. nih.gov

Reproductive Function Genes : Genes directly linked to female reproductive function, such as CDK1, CCNB1, and MMP3, showed differential expression in response to gossypol. nih.gov

Cellular Organization and Proliferation : The expression of genes like COL1A2 and TGFβ3 was significantly downregulated, suggesting that gossypol inhibits the proliferation and differentiation of granulosa cells, which could adversely affect oocyte development. nih.gov

The table below summarizes the key genes affected by gossypol in swine granulosa cells, indicating the critical role of the aldehyde functionality in disrupting reproductive processes at the genetic level.

| Gene Category | Affected Genes | Observed Effect | Potential Consequence |

| Female Reproductive Function | CDK1, CCNB1, CPEB1, MMP3 | Differential Expression | Disruption of oocyte meiosis and maturation |

| Cellular Organization | BIRC5, CYP1A1, TGFB3, COL1A2 | Downregulation | Inhibition of granulosa cell proliferation and differentiation |

| Oxidation-Reduction | PRDX6, MGST1, SOD3 | Differential Expression | Altered cellular stress response |

Enzymatic Inhibition Profiles

This compound and its related compounds exhibit a notable capacity to inhibit various enzymes, a key aspect of their biological activity.

Gossypol is a known inhibitor of aldehyde dehydrogenase (ALDH) enzymes. nih.govhaimbio.comdongguk.edu The ALDH superfamily plays a crucial role in metabolizing both endogenous and exogenous aldehydes, and their inhibition can have significant physiological consequences. nih.gov The inhibitory action of gossypol on ALDH is significant because the catalytic reaction mediated by this enzyme produces NADH, a vital source for ATP production in some cancer cells. dongguk.edu By inhibiting ALDH, gossypol can reduce NADH and ATP levels, leading to cell death, an effect that has been observed in non-small-cell lung cancer cells. dongguk.edu Gossypol is considered a pan-ALDH inhibitor, meaning it can inhibit several of the 19 ALDH isozymes. dongguk.edunih.gov

Lactate (B86563) Dehydrogenase-X (LDH-X): Gossypol is a potent inhibitor of Lactate Dehydrogenase-X (LDH-X), a testis-specific isozyme of lactate dehydrogenase. nih.govnih.gov This inhibition has been suggested as a potential mechanism for gossypol's antifertility action. nih.gov Studies on various imino-derivatives of gossypol, where the aldehyde groups are modified, have shown that the two aldehyde groups are not strictly essential for LDH-X inhibition. nih.gov However, the nature of the substitution is critical; derivatives with hydrophobic functionalities can be equally or more potent inhibitors than gossypol itself, while those with hydrophilic groups lose their inhibitory ability. nih.gov This indicates that the hydrophobicity of the molecule plays a more significant role than the aldehyde groups in the inhibition of this specific enzyme. nih.gov

Na-K-ATPase: In contrast to its effect on dehydrogenases, gossypol has been found to be ineffective as an inhibitor of Na+, K+-ATPase from human erythrocytes. A study using gossypol acetic acid at concentrations higher than those typically found clinically showed no inhibition of this enzyme. nih.gov This suggests that the inhibition of the common form of Na+, K+-ATPase is not a likely mechanism for certain systemic effects observed with gossypol use. nih.gov

The following table summarizes the inhibitory profiles of gossypol on these specific enzymes.

| Enzyme | Inhibitory Effect | Key Findings |

| Aldehyde Dehydrogenase (ALDH) | Inhibitor | Acts as a pan-inhibitor, reducing NADH and ATP production in certain cells. dongguk.edunih.gov |

| Lactate Dehydrogenase-X (LDH-X) | Inhibitor | Potently inhibits the testis-specific isozyme; inhibition is highly dependent on molecular hydrophobicity. nih.govnih.gov |

| Na+, K+-ATPase | No Inhibition | Does not inhibit the enzyme from human red blood cells at clinical concentrations. nih.gov |

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

The biological activity of gossypol is intrinsically linked to its chemical structure, particularly the aldehyde and hydroxyl functional groups. nih.gov Structure-activity relationship (SAR) studies, which involve modifying these groups, are crucial for understanding the molecule's mechanism of action and for developing derivatives with improved therapeutic profiles.

The aldehyde groups are a focal point for the biological effects of gossypol, especially its cytotoxicity. nih.gov Modifying these groups can dramatically alter the compound's potency and toxicity.

Role in Cytotoxicity : Research has demonstrated that the aldehyde group is the key structural feature responsible for gossypol-induced reproductive toxicity. A derivative of gossypol with the aldehyde groups completely removed, apogossypolone, does not induce the same level of oxidative stress or mitochondrial apoptosis in male germline stem cells. nih.gov This indicates that the aldehyde functionality is essential for this specific cytotoxic pathway.

Reduction of Toxicity : Converting the aldehyde groups into other functionalities, such as imines (to form Schiff bases), is a common strategy to reduce gossypol's toxicity while often retaining or enhancing its desired pharmacological effects. mdpi.comresearchgate.netmdpi.com Binding or removing the toxic aldehyde groups can effectively detoxify the molecule. mdpi.com

Influence on Enzyme Inhibition : The modification of the aldehyde group also affects enzymatic inhibition. For the inhibition of LDH-X, replacing the aldehyde groups with hydrophobic imino-derivatives maintained or increased inhibitory potency. nih.gov Conversely, substitution with hydrophilic groups eliminated the inhibitory activity. This suggests that while the aldehyde itself is not essential for binding to this particular enzyme, the substituent's properties (specifically hydrophobicity) are critical for potency. nih.gov

The six phenolic hydroxyl groups on the gossypol molecule also play a significant role in its chemical reactivity and biological interactions. nih.gov

Hydrogen Bonding : These groups are capable of forming extensive hydrogen bonding networks, which is a primary reason for gossypol's ability to interact with various biological molecules and form complexes. researchgate.net

Modification to Alter Properties : The hydroxyl groups serve as sites for chemical modification to alter the molecule's properties. For example, glycosylation, the process of adding sugar moieties to the hydroxyl groups, has been explored as a method to reduce gossypol's toxicity. publichealthtoxicology.com The introduction of a hydrophilic group, like a sugar, can reduce binding affinity to certain targets by increasing the energy required for desolvation upon binding. kagawa-u.ac.jp

While the role of the aldehyde groups in cytotoxicity is well-defined, the precise contribution of each hydroxyl group to the diverse biological activities of this compound remains an area of ongoing investigation.

Cellular and Subcellular Targets of Mono Aldehyde Gossypol

Mitochondrial Targeting and Associated Dysfunction

A primary and well-documented target of mono-aldehyde gossypol (B191359) is the mitochondrion, the central organelle for cellular energy production and a critical regulator of apoptosis. The interaction of gossypol with mitochondria leads to significant dysfunction, driven largely by its aldehyde group.

Research indicates that gossypol induces mitochondrial apoptosis, a form of programmed cell death. nih.govnih.gov This process is initiated by an increase in the activity of Caspase-9, a key enzyme in the mitochondrial apoptotic pathway. nih.govresearchgate.net The induction of apoptosis is a direct consequence of mitochondrial dysfunction, which is characterized by a marked decrease in the mitochondrial membrane potential (ΔΨm) and a reduction in intracellular ATP concentration. nih.govnih.govnih.gov

The aldehyde group of gossypol is crucial to its cytotoxic effects. nih.govnih.gov Studies have shown that a derivative of gossypol with the aldehyde group removed, Apogossypolone (ApoG2), does not induce mitochondrial apoptosis. nih.govnih.gov This suggests that the aldehyde moiety is a key factor in the compound's ability to disrupt mitochondrial function. The mechanism appears to involve the obstruction of intracellular reactive oxygen species (ROS) elimination. nih.govnih.gov Gossypol treatment leads to an accumulation of intracellular hydrogen peroxide (H2O2), which in turn causes mitochondrial dysfunction. nih.govnih.govresearchgate.net This is supported by findings that eliminating gossypol-induced ROS can prevent the associated mitochondrial dysfunction. researchgate.net

Further evidence of gossypol's impact on mitochondria includes observations of severe structural damage. Electron microscopy has revealed that gossypol treatment can cause mitochondria to become distended and vacuolated, with a collapse of the cristae. researchgate.net

| Effect | Observation | Key Molecular Player(s) | Reference(s) |

|---|---|---|---|

| Induction of Apoptosis | Increased programmed cell death. | Caspase-9, Caspase-3 | nih.govnih.govnih.gov |

| Mitochondrial Dysfunction | Decreased mitochondrial membrane potential (ΔΨm) and ATP concentration. | - | nih.govnih.govnih.gov |

| Oxidative Stress | Increased intracellular reactive oxygen species (ROS), specifically H2O2. | - | nih.govnih.govnih.govresearchgate.net |

| Structural Damage | Distended and vacuolated mitochondria with collapsed cristae. | - | researchgate.net |

DNA and Transcriptional Machinery Interactions

This compound has been shown to interact with DNA and influence transcriptional machinery, contributing to its cellular effects. Studies have demonstrated that gossypol can induce DNA damage. nih.gov This is evidenced by an increase in the length of the mean tail moment in comet assays, indicating DNA strand breaks. nih.gov Furthermore, gossypol treatment has been observed to cause DNA fragmentation. researchgate.net

The interaction of gossypol with DNA can also be observed through changes in the physical properties of DNA. For instance, DNA treated with gossypol exhibits an increased thermal melting temperature, suggesting a stabilization of the DNA structure. nih.gov However, the removal of gossypol that was bound to DNA resulted in increased susceptibility to S1 nuclease hydrolysis, indicative of the formation of strand breaks. nih.gov The mechanism for this DNA damage may involve the production of active oxygen species, such as superoxide (B77818) anion and singlet oxygen, by gossypol in aqueous solutions. nih.gov

In response to gossypol-induced DNA damage, cellular pathways are activated. Notably, gossypol has been shown to activate the p53 pathway, a critical tumor suppressor pathway that responds to cellular stress, including DNA damage. nih.gov The activation of p53 can, in turn, trigger apoptosis through the mitochondrial pathway. nih.gov

| Effect | Method of Observation | Associated Cellular Response | Reference(s) |

|---|---|---|---|

| DNA Damage | Comet Assay | - | nih.gov |

| DNA Fragmentation | Agarose (B213101) Gel Electrophoresis | - | researchgate.net |

| DNA Strand Breaks | S1 Nuclease Hydrolysis | - | nih.gov |

| Activation of p53 Pathway | - | Induction of apoptosis | nih.gov |

Protein Binding and Modulation

The aldehyde group of gossypol is highly reactive and facilitates its binding to various proteins, thereby modulating their function. A primary mechanism of this interaction is the formation of Schiff's bases, which occurs through the condensation of the aldehyde groups of gossypol with the ε-amino groups of lysine (B10760008) residues in proteins. ias.ac.in Arginine residues have also been implicated in this binding. ias.ac.in

This protein-binding capability allows gossypol to act as an inhibitor for several dehydrogenase enzymes. wikipedia.org The binding of gossypol to proteins is a key aspect of its biological activity. In ruminant animals, for example, microbial fermentation in the rumen can lead to the binding of free gossypol to dietary proteins, which can reduce its toxicity. nih.gov However, this bound gossypol can sometimes be released during digestion. nih.gov

The interaction of gossypol with specific proteins involved in apoptosis regulation is also a critical aspect of its mechanism of action. Gossypol has been shown to interact with Bcl-2 family proteins, which are key regulators of the mitochondrial apoptotic pathway. researchgate.net

| Target Protein/Group | Type of Interaction | Functional Consequence | Reference(s) |

|---|---|---|---|

| Proteins with Lysine Residues | Schiff's Base Formation | Protein Modification | ias.ac.in |

| Dehydrogenase Enzymes | Inhibition | Altered Cellular Metabolism | wikipedia.org |

| Bcl-2 Family Proteins | Binding/Modulation | Regulation of Apoptosis | researchgate.net |

Membrane Interaction Studies

While direct biophysical studies on the interaction of this compound with artificial lipid bilayers are not extensively detailed in the provided context, its effects on cellular membranes, particularly the mitochondrial membrane, are well-established. As discussed in Section 5.1, gossypol significantly decreases the mitochondrial membrane potential. nih.govnih.govnih.gov This indicates a direct or indirect interaction with the inner mitochondrial membrane, leading to its depolarization.

The disruption of mitochondrial membrane integrity is a key event in gossypol-induced apoptosis. nih.govnih.gov Furthermore, gossypol has been reported to alter the properties of cell membranes in general. researchgate.net In spermatozoa, gossypol inhibits Ca-Mg-ATPase activity in the plasmatic membranes, which is crucial for sperm function. nih.gov This suggests an interaction with and modulation of membrane-bound enzymes. The increased fragility of erythrocytes observed in animals fed cottonseed is another indication of gossypol's interaction with cell membranes. nih.gov

Analytical Methodologies for Detection and Quantification of Mono Aldehyde Gossypol

High-Performance Liquid Chromatography (HPLC) for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a primary and robust technique for the analysis of gossypol (B191359) and its derivatives. It offers high resolution and sensitivity, making it suitable for complex matrices.

Various HPLC methods have been developed for the analysis of gossypol. For instance, a reverse-phase HPLC-UV method can be used for the determination of gossypol and its degradation products. cabidigitallibrary.org One such method utilizes an isocratic mobile phase of acetonitrile and water (80:20, v/v) with 0.1% phosphoric acid on an RP-C18 column, with UV detection at 254 nm. cabidigitallibrary.org Under these conditions, gossypol and its degradation products can be effectively separated. cabidigitallibrary.org The method has been shown to be accurate and reproducible, with a linearity of R²=0.999. cabidigitallibrary.org

For different sample types, specific HPLC methods have been developed. In plant material, after extraction with acetone, the residue can be redissolved and chromatographed for quantification. nih.gov For plasma samples, an HPLC method with an electrochemical detector has been developed, offering high sensitivity with a detection limit of 5 ng/ml. nih.gov

Table 1: HPLC Method Parameters for Gossypol Analysis

| Parameter | Value | Reference |

|---|---|---|

| Column | RP-C18 (4.6 mm × 250 mm, 5µm) | cabidigitallibrary.org |

| Mobile Phase | Acetonitrile: water (80:20, v/v) with 0.1% phosphoric acid | cabidigitallibrary.org |

| Flow Rate | 1.0 ml/min | cabidigitallibrary.org |

| Detection | UV at 254 nm | cabidigitallibrary.org |

| Retention Time | ~12.5 min | cabidigitallibrary.org |

| Linearity (R²) | 0.999 | cabidigitallibrary.org |

| LOD | 0.2 µg/ml | cabidigitallibrary.org |

| LOQ | 0.5 µg/ml | cabidigitallibrary.org |

Gossypol is a chiral molecule, existing as (+)- and (−)-enantiomers, which exhibit different biological activities. scispace.com The separation and quantification of these enantiomers are therefore of significant interest. A quantitative HPLC procedure has been developed for the separation of (+)- and (−)-gossypol. scispace.com This method involves the derivatization of gossypol with (R)-(−)-2-amino-1-propanol, followed by separation on a reversed-phase column. scispace.com The mobile phase typically consists of acetonitrile and a phosphate buffer at a specific pH. scispace.com For instance, a mobile phase of 80% acetonitrile and 20% 10 mM KH2PO4 adjusted to pH 3.0 can be used. scispace.com

Another approach for enantiomeric separation uses a cellulose tris(3,5-dimethylphenylcarbamate) coated onto APS silica (B1680970) under reversed-phase conditions. nih.gov For more complex samples, multidimensional chromatography may be necessary, where an ODS Hypersil column is used for sample cleanup in the first dimension, and the enantiomers are resolved on a chiral column in the second dimension. nih.gov

Ultra High-Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and increased sensitivity. When coupled with a Photodiode Array (PDA) detector, it allows for the simultaneous acquisition of spectral data, which aids in peak identification and purity assessment.

A rapid UHPLC-PDA method can be developed for the separation of various compounds. mdpi.com The PDA detector can be set to scan a wide range of wavelengths (e.g., 210–400 nm) for 3D analysis, while a specific wavelength is used for 2D quantification. mdpi.comunich.it The use of sub-2 µm particle columns in UHPLC systems allows for separations to be completed in a matter of seconds. chromatographyonline.com The Accela PDA detector, for example, can acquire data at sampling rates up to 80 Hz, which is necessary to adequately define the very narrow peaks produced in UHPLC. chromatographyonline.com

For the analysis of gossypol and its derivatives, a simple and rapid chromatographic detection method using UHPLC has been developed and validated. lcms.cz This method may involve gradient elution on a C18 reverse phase column with a mobile phase consisting of methanol (B129727) and an aqueous solution with a modifier like TFA, and PDA detection at a wavelength such as 254 nm. lcms.cz

Immunoassays for Specific Detection

Immunoassays are highly specific and sensitive methods that utilize the binding affinity between an antibody and an antigen for the detection of target molecules.

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunoassay format. A competitive direct ELISA (cdELISA) has been developed for the analysis of gossypol. nih.gov This assay involves the use of an anti-gossypol monoclonal antibody and an enzyme-labeled gossypol. nih.gov The concentration of gossypol in a sample is determined by its ability to compete with the enzyme-labeled gossypol for binding to the antibody. nih.gov This method has a low detection limit of 0.005 µg/mL. nih.gov

An indirect competitive ELISA (ic-ELISA) has also been developed for gossypol analysis in cottonseed meals. nih.gov This assay showed a good correlation with the official AOCS method. nih.gov The detection limit for this ic-ELISA was found to be 0.024 µg/mL. nih.gov

Table 2: Comparison of ELISA Methods for Gossypol Detection

| Assay Type | Detection Limit (µg/mL) | I50 Value (µg/mL) | Reference |

|---|---|---|---|

| cdELISA | 0.005 | 0.067 | nih.gov |

| ic-ELISA | 0.024 | 0.20 | nih.gov |

Chemiluminescence-Based Detection Methods

Chemiluminescence-based methods offer high sensitivity for the detection of gossypol. One such method involves the sensitization of gossypol by the reaction of luminol with ferricyanide in a sodium hydroxide medium. The strong affinity of iron for the aldehyde group in gossypol facilitates this detection. nih.gov

Spectrophotometric Techniques for Analysis

Spectrophotometric methods are among the earlier techniques developed for gossypol analysis and are still in use due to their simplicity and cost-effectiveness. These methods are typically based on the reaction of gossypol with an aniline (B41778) to form dianilinogossypol, which is then estimated spectrophotometrically. nih.gov However, these methods can be less specific than chromatographic techniques, as gossypol analogs may also react and contribute to the signal. ias.ac.in

A modified spectrophotometric method involves the reaction of gossypol with 3-amino-1-propanol and subsequent complexation with Iron(III) to form a green-colored complex with an absorption maximum at 620 nm. researchgate.net This method is reported to be simple, rapid, and precise. researchgate.net Another approach utilizes derivative UV spectrophotometry, which allows for the direct quantification of compounds with naphthalene (B1677914) nuclei without the need for a chromogenic reaction. nih.gov

Sample Preparation and Extraction Protocols for Research Applications

The accurate detection and quantification of gossypol, including its mono-aldehyde tautomeric form, in research applications are critically dependent on the efficacy of sample preparation and extraction protocols. These procedures are designed to isolate gossypol from complex matrices such as cottonseed, cottonseed meal, and biological tissues, while minimizing degradation and ensuring high recovery rates. The choice of a specific protocol is often dictated by the nature of the sample matrix, the target form of gossypol (free, bound, or total), and the subsequent analytical technique to be employed.

A variety of extraction techniques have been developed, with solvent extraction being the most widely employed method. researchgate.net The selection of solvents is crucial and is based on the solubility of gossypol. Both polar and non-polar solvents, as well as their mixtures, have been utilized to efficiently extract gossypol. researchgate.net Common solvents include acetone, ethanol, isopropanol, hexane, and butanol. researchgate.netresearchgate.netdss.go.th The efficiency of the extraction process is influenced by several parameters, including temperature, extraction time, solvent-to-solid ratio, and the presence of acid catalysts. zenodo.orgresearchgate.net

Solvent Extraction Protocols

Solvent-based extraction remains a cornerstone for the isolation of gossypol from various sample types, particularly from cottonseed and its derivatives. researchgate.net The methodologies can be broadly categorized into those targeting free gossypol and those aiming to extract total gossypol, which includes both free and protein-bound forms.

For the extraction of free gossypol, solvents such as aqueous acetone are frequently used. researchgate.net A simple and rapid method involves macerating the dried and powdered sample with acetone, followed by filtration. ias.ac.in The resulting extract is then typically evaporated to dryness and resuspended in a suitable solvent for chromatographic analysis. ias.ac.in

To extract total gossypol, which includes the form bound to proteins, an acidic medium is often required to facilitate the hydrolysis of these bonds. zenodo.org The addition of acids like phosphoric acid, oxalic acid, or citric acid to the extraction solvent has been shown to be effective in releasing bound gossypol. researchgate.netzenodo.orgresearchgate.net For instance, a mixture of a water-miscible organic solvent, water, and a suitable acid can be employed to prevent gossypol from binding to cottonseed protein during extraction. google.com

A range of solvent systems and conditions have been investigated to optimize gossypol recovery. These are summarized in the interactive data table below.

| Solvent System | Sample Matrix | Key Parameters | Extraction Efficiency/Findings | Reference |

|---|---|---|---|---|

| Butanol-Ethanol-Water (80:15:5 v/v) with 0.5 M Citric Acid | Defatted Cottonseed Meal | Temperature: 348 K, Solvent/Seed Ratio: 15, Time: 180 min | 91.22% gossypol extraction | zenodo.org |

| 2-Propanol-Water (95:5 v/v) with 0.5 M Oxalic Acid | Defatted Cottonseed | Temperature: 348 K, Solvent-to-Seed Ratio: 15, Time: 180 min | Maximum gossypol extraction of 95.43% | researchgate.net |

| Acetone- or Ethanol-based solutions with Phosphoric Acid | Cottonseed Meal | - | Reduced total gossypol to 5-10% of the initial value. Ethanol-based extractions were faster. | researchgate.net |

| 95% Ethanol | Cottonseed Flakes | Extraction at 175°F (removes oil and bound gossypol) | Resulting meal contained 0.29 to 0.45 wt. % total gossypol. | google.com |

| Acetone | Dried and Powdered Cotton Samples | Maceration for 16 hours | Recoveries were greater than 94%. | ias.ac.in |

Advanced Extraction Techniques

Beyond traditional solvent extraction, other methodologies have been explored for the isolation of gossypol, offering advantages in terms of efficiency, selectivity, and reduced solvent consumption.

Solid-Phase Extraction (SPE): This technique has been investigated as a clean-up step following initial solvent extraction to purify the gossypol extract before analysis.

Supercritical Fluid Extraction (SFE): Supercritical CO2 extraction is considered a "green" alternative to conventional solvent extraction. thepharmajournal.com It has been shown to be effective in degossypolization, yielding cottonseed oil with significantly reduced gossypol content. thepharmajournal.com The efficiency of SFE is dependent on pressure, temperature, and extraction time. thepharmajournal.com

Sample Preparation for HPLC Analysis

For High-Performance Liquid Chromatography (HPLC) analysis, which is a common technique for gossypol quantification, specific sample preparation steps are crucial. After extraction, the crude extract is often subjected to a clean-up procedure to remove interfering substances. This may involve filtration through a micro-filter membrane. ias.ac.in The purified extract is then dissolved in a solvent compatible with the HPLC mobile phase. researchgate.netias.ac.in

In some methods, derivatization of gossypol is performed to enhance its detection or to separate its enantiomers. dss.go.thscispace.com For example, derivatization with (R)-(-)-2-amino-1-propanol allows for the separation of the (+)- and (-)-isomers of gossypol by reversed-phase HPLC. dss.go.thscispace.com

The following interactive data table summarizes various sample preparation protocols specifically tailored for subsequent HPLC analysis.

| Sample Matrix | Extraction/Preparation Steps | Final Solvent for Injection | Key Findings/Application | Reference |

|---|---|---|---|---|

| Dried and Powdered Cotton Samples | Maceration with acetone for 16h, filtration, evaporation, resuspension. | 1% Acetic Acid in Chloroform (B151607) | Method used for quantifying gossypol in different genetic types of glanded cotton. | ias.ac.in |

| Cottonseed | Derivatization with (R)-(-)-2-amino-1-propanol. | Mobile Phase (80% Acetonitrile and 20% 10 mM KH2PO4, pH 3.0) | Developed for the separation and quantification of (+)- and (-)-gossypol enantiomers. | dss.go.thscispace.com |

| Cottonseed Oil | Liquid-liquid extraction with a hexane and N,N-dimethylformamide:water (2:1, v/v) solvent mixture. | Not specified | Selective separation of gossypol from cottonseed oil. | researchgate.net |

| Fungal Treated Supernatant | Lyophilization, dissolution in mobile phase. | Mobile Phase | Method for determining gossypol and its degradation products in fungal cultures. | cabidigitallibrary.org |

It is important to note that while these protocols are established for "gossypol," they are applicable to its various tautomeric forms, including the mono-aldehyde form, as the extraction procedures are designed to isolate the gossypol molecule as a whole. The specific tautomeric form present can be influenced by the solvent and pH conditions during extraction and analysis.

Biosynthesis and Production of Mono Aldehyde Gossypol in Biological Systems

Biosynthetic Pathways of Sesquiterpene Aldehydes in Cotton

The journey to gossypol (B191359) begins with the universal precursor for all isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon units are sequentially condensed to form the fifteen-carbon farnesyl diphosphate (B83284) (FPP), the immediate precursor for sesquiterpenoids. The cyclization of FPP marks the first committed step in the biosynthesis of cadinane-type sesquiterpenes, including gossypol. nih.gov

The pathway from FPP to gossypol involves a series of enzymatic reactions, including cyclization, hydroxylation, oxidation, and dimerization. Early tracer experiments using carbon-14 (B1195169) labeled precursors established that (+)-δ-cadinene is a key intermediate in the formation of all cadinane-type sesquiterpenoids in cotton. pnas.org The subsequent steps involve a cascade of oxidative reactions to form hemigossypol (B1673051), the direct precursor to gossypol. nih.govcabidigitallibrary.org Gossypol itself is then formed through the dimerization of two hemigossypol molecules. cabidigitallibrary.org

Several key enzymes orchestrate the intricate biosynthetic pathway of gossypol. Among the most critical are δ-cadinene synthase and a suite of cytochrome P450 monooxygenases (P450s).